AMG131

Description

INT131 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

IUPAC Name |

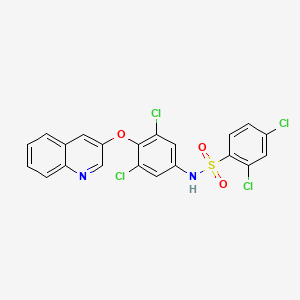

2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Cl4N2O3S/c22-13-5-6-20(16(23)8-13)31(28,29)27-14-9-17(24)21(18(25)10-14)30-15-7-12-3-1-2-4-19(12)26-11-15/h1-11,27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRWDFUZLLQSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3Cl)NS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Cl4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315224-26-1 | |

| Record name | AMG-131 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315224261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-131 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBRIGAMPAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7ILQ6U50J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of AMG131 on PPAR Gamma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG131, also known as INT131, is a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) that has demonstrated significant potential in preclinical and clinical studies for the treatment of type 2 diabetes mellitus.[1][2] As a non-thiazolidinedione (TZD) agent, this compound exhibits a distinct pharmacological profile, separating the therapeutic insulin-sensitizing effects from the undesirable side effects associated with full PPARγ agonists.[1][2][3] This document provides an in-depth technical overview of the mechanism of action of this compound on PPARγ, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Introduction: The Emergence of Selective PPARγ Modulators

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, glucose homeostasis, and lipid metabolism.[4][5] Full agonists of PPARγ, such as the thiazolidinediones (TZDs), are effective insulin (B600854) sensitizers but are associated with adverse effects like weight gain, fluid retention, and cardiac issues.[1][5] This has driven the development of selective PPARγ modulators (SPPARMs) like this compound, which aim to retain the therapeutic benefits of PPARγ activation while minimizing side effects.[1][3] this compound was specifically designed to exhibit a biological profile of strong efficacy with minimal side effects compared to full PPARγ agonists.[1][2]

Molecular Mechanism of Action

This compound functions as a partial agonist of PPARγ, demonstrating a unique mode of interaction with the receptor that distinguishes it from full agonists.

Binding to the PPARγ Ligand-Binding Pocket

This compound binds with high affinity to the ligand-binding pocket (LBP) of PPARγ.[3][6] While it occupies the same general binding pocket as TZDs, it establishes distinct contacts with the receptor.[3][6] X-ray crystallography studies have revealed that this compound's interaction is primarily characterized by hydrophobic contacts, notably lacking the direct hydrogen-bonding interactions with key residues in helix 12 that are typical of full agonists like rosiglitazone (B1679542).[7] This differential binding is a key determinant of its selective modulation.

Conformational Changes and Coregulator Recruitment

The binding of a ligand to the PPARγ LBP induces conformational changes that dictate the recruitment of a specific set of coactivators and corepressors. This complex of proteins ultimately modulates the transcription of target genes.[3][5]

This compound induces a distinct conformational change in PPARγ compared to full agonists, leading to a different pattern of coregulator recruitment.[5][7] For instance, in the presence of this compound, the recruitment of the coactivator DRIP-205 is significantly lower than that observed with rosiglitazone.[8] This selective recruitment of cofactors is believed to be the molecular basis for the separation of therapeutic and adverse effects.

Signaling Pathway

The signaling pathway of this compound's action on PPARγ can be visualized as follows:

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: Binding Affinity and Selectivity

| Parameter | Value | Species | Notes | Reference |

| Ki (vs. Rosiglitazone) | ~10 nM | Human | Demonstrates ~20-fold higher affinity than Rosiglitazone or Pioglitazone. | [6] |

| Selectivity | >1000-fold | Human | For PPARγ over PPARα and PPARδ. | [6] |

Table 2: In Vitro Functional Activity

| Assay Type | Cell Line | Parameter | Value | Notes | Reference |

| Coactivator Recruitment (DRIP-205) | - | EC50 | 0.004 µM (4 nM) | Recruitment was 25% of the level seen with rosiglitazone. | [8] |

| Coactivator Displacement (DRIP-205) | - | IC50 | 0.015 µM (15 nM) | Displacement from rosiglitazone-bound PPARγ. | [8] |

| Luciferase Reporter Gene Assay | HEK-293T | EC50 | 170 nM | Agonist activity at human GAL4 fused PPARγ-Hinge-LBD. | [6] |

| Luciferase Reporter Gene Assay | HEK293 | EC50 | 0.15 µM (150 nM) | Transactivation of GAL4 DBD-fused human PPARγ-LBD. | [6] |

| HTRF Assay (Coactivator DRIP205) | HEK293 | EC50 | 4 nM | Agonist activity at human PPARγ LBD. | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a target receptor, in this case, PPARγ, leading to the expression of a reporter gene (luciferase).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are used to study molecular interactions, such as the recruitment of coactivators to a nuclear receptor upon ligand binding.

In Vivo and Clinical Implications

In vivo studies in animal models of diabetes have confirmed the efficacy of this compound as an insulin-sensitizing agent.[7] It has been shown to improve glucose tolerance to a similar extent as rosiglitazone but with a significantly improved side-effect profile, including reduced effects on heart and lung weights, weight gain, and plasma volume.[7] Early clinical studies in humans have also demonstrated that this compound is well-tolerated and effectively stimulates adiponectin levels, a biomarker of PPARγ activation associated with therapeutic efficacy.[1]

Conclusion

This compound represents a significant advancement in the development of safer insulin sensitizers. Its mechanism of action as a selective PPARγ modulator, characterized by a unique binding mode and differential coregulator recruitment, provides a clear molecular basis for its distinct pharmacological profile. The separation of robust anti-diabetic efficacy from the adverse effects commonly associated with full PPARγ agonists underscores the potential of this compound as a valuable therapeutic agent for the management of type 2 diabetes. Further research and clinical development will continue to elucidate the full therapeutic potential of this promising compound.

References

- 1. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of INT131 as a Selective PPARgamma Modulator: Approach to a Safer Insulin Sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. INT131: a selective modulator of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

INT131: A Selective PPARγ Modulator (SPPARM) for Enhanced Glycemic Control

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

INT131 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) that has demonstrated significant potential in the treatment of type 2 diabetes mellitus (T2DM). By selectively modulating the activity of PPARγ, INT131 offers a promising therapeutic profile, achieving robust glucose-lowering effects comparable to full PPARγ agonists while mitigating the hallmark side effects associated with traditional TZD therapies, such as weight gain, fluid retention, and adverse cardiovascular events. This technical guide provides a comprehensive overview of INT131, detailing its mechanism of action, pharmacological data, and the experimental methodologies used to characterize its unique properties.

Introduction: The Evolution of PPARγ Modulation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism, making it a key therapeutic target for T2DM.[1] Full PPARγ agonists, such as the thiazolidinediones (TZDs) rosiglitazone (B1679542) and pioglitazone, have been effective in improving insulin (B600854) sensitivity.[2][3] However, their broad activation of PPARγ has been linked to a range of undesirable side effects, including weight gain, edema, and an increased risk of bone fractures and heart failure.[1][2] This has driven the development of a new generation of selective PPARγ modulators (SPPARMs) like INT131, which are designed to retain the therapeutic benefits of PPARγ activation while minimizing adverse effects.[2][4]

INT131 represents a significant advancement in this class, demonstrating a distinct pharmacological profile characterized by potent glucose-lowering activity and an improved safety and tolerability profile.[5][6]

Mechanism of Action: Selective PPARγ Modulation

INT131 is a potent and highly selective non-TZD modulator of PPARγ.[7][8] Unlike full agonists, INT131 binds to the PPARγ ligand-binding pocket in a unique manner, inducing a distinct conformational change in the receptor.[8] This leads to a differential recruitment of co-activator and co-repressor proteins, resulting in the selective transactivation and repression of target genes.

This selective modulation is believed to be the basis for INT131's favorable therapeutic window. It effectively activates genes involved in insulin sensitization and glucose metabolism while having minimal impact on genes associated with adipogenesis and fluid retention.[8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for INT131, providing a comparative overview of its binding affinity, in vitro potency, preclinical efficacy, and clinical outcomes.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | INT131 | Rosiglitazone | Pioglitazone | Reference |

| PPARγ Binding Affinity (Ki) | ~10 nM | ~200 nM | ~200 nM | [7] |

| PPARγ EC50 (Cell-based reporter assay) | 170 nM (HEK293T cells) | - | - | [4] |

| PPARγ Activation Efficacy (vs. Rosiglitazone) | ~10% | 100% | - | [7] |

| Selectivity for PPARγ over PPARα and PPARδ | >1000-fold | - | - | [4][7] |

Table 2: Preclinical Efficacy in Animal Models (Zucker fatty rats)

| Parameter | INT131 (80 mg/kg/day) | Rosiglitazone (80 mg/kg/day) | Vehicle | Reference |

| Change in Hematocrit | No significant change | Significant decrease | - | [7] |

| Change in Heart Weight (normalized) | No significant change | Significant increase | - | [7] |

| Change in Lung Weight (normalized) | No significant change | Significant increase | - | [7] |

Table 3: Clinical Efficacy in Patients with Type 2 Diabetes (24-week study)

| Parameter | INT131 (0.5 mg) | INT131 (1 mg) | INT131 (2 mg) | INT131 (3 mg) | Pioglitazone (45 mg) | Placebo | Reference |

| Change in HbA1c (%) | -0.3 ± 0.12 | -0.8 ± 0.12 | -1.1 ± 0.12 | - | -0.9 ± 0.12 | -0.2 ± 0.13 | [2] |

| Change in Fasting Plasma Glucose (mg/dL) | - | - | - | - | - | - | [6] |

| 4-week study | -22 ± 8 (1 mg) | -46 ± 7 (10 mg) | - | - | - | 8 ± 8 | [6] |

| Incidence of Edema | Lower than Pioglitazone | Lower than Pioglitazone | Lower than Pioglitazone | - | - | - | [2] |

| Change in Body Weight | Less than Pioglitazone | Less than Pioglitazone | Less than Pioglitazone | - | - | - | [2] |

Signaling Pathways

PPARγ Signaling Pathway

INT131, as a selective PPARγ modulator, initiates a signaling cascade that influences gene expression related to metabolism. The diagram below illustrates the general PPARγ signaling pathway.

INT131's Influence on the Insulin Signaling Pathway

Preclinical studies have shown that INT131 enhances insulin sensitivity by positively modulating the insulin signaling pathway. Specifically, it has been observed to restore insulin-stimulated PI3K/Akt signaling in skeletal muscle.[8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of INT131.

PPARγ Reporter Gene Assay

This assay is used to determine the functional potency and efficacy of compounds as PPARγ agonists.

Objective: To quantify the activation of PPARγ by INT131 in a cell-based system.

Materials:

-

HEK293T cells

-

Expression vector for a GAL4-PPARγ-LBD fusion protein

-

Luciferase reporter plasmid with a GAL4 upstream activating sequence (UAS)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

INT131 and reference compounds (e.g., rosiglitazone)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Co-transfect the cells with the GAL4-PPARγ-LBD expression vector and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

After 24 hours of transfection, plate the cells into 96-well plates.

-

Prepare serial dilutions of INT131 and rosiglitazone in the appropriate vehicle (e.g., DMSO).

-

Treat the cells with the compounds at various concentrations for 18-24 hours. Include a vehicle-only control.

-

-

Luciferase Assay:

-

After the incubation period, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Adipocyte Differentiation Assay

This assay assesses the adipogenic potential of compounds by measuring lipid accumulation in preadipocyte cell lines.

Objective: To evaluate the effect of INT131 on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocyte cell line

-

Growth medium: DMEM with 10% bovine calf serum

-

Differentiation medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

-

Maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin

-

INT131 and rosiglitazone

-

Oil Red O staining solution

Procedure:

-

Cell Culture and Induction of Differentiation:

-

Culture 3T3-L1 cells in growth medium until they reach confluence.

-

Two days post-confluence, induce differentiation by replacing the growth medium with MDI medium containing various concentrations of INT131 or rosiglitazone.

-

-

Maintenance of Differentiated Cells:

-

After 48 hours, replace the MDI medium with maintenance medium containing the respective compounds.

-

Replenish the maintenance medium every 2 days for a total of 8-10 days.

-

-

Assessment of Lipid Accumulation:

-

After the differentiation period, wash the cells with PBS and fix them with 10% formalin.

-

Stain the cells with Oil Red O solution to visualize lipid droplets.

-

Wash the cells to remove excess stain.

-

Elute the stain from the cells using isopropanol and quantify the absorbance at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Compare the absorbance values of INT131-treated cells to those of rosiglitazone-treated and vehicle-treated cells to determine the relative adipogenic activity.

-

References

- 1. protocols.io [protocols.io]

- 2. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Insulin Tolerance Test [protocols.io]

- 5. mmpc.org [mmpc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mmpc.org [mmpc.org]

- 8. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide to the Molecular Structure and Binding Affinity of AMG131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and binding properties of AMG131 (also known as INT131), a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. This document details its molecular structure, summarizes its binding affinity through quantitative data, outlines a representative experimental protocol for determining binding affinity, and visualizes the relevant biological and experimental processes.

Molecular Structure of this compound

This compound is a potent, non-thiazolidinedione (TZD) selective PPARγ modulator.[1][2][3] Its chemical structure is distinct from the TZD class of PPARγ agonists, which includes drugs like rosiglitazone (B1679542) and pioglitazone.[1]

Chemical and Structural Identifiers:

| Identifier | Value |

| IUPAC Name | 2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide |

| Molecular Formula | C21H12Cl4N2O3S |

| Molecular Weight | 514.21 g/mol [1] |

| CAS Number | 315224-26-1 |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3Cl)NS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |

X-ray crystallography studies have revealed that this compound interacts with the PPARγ ligand-binding pocket primarily through hydrophobic contacts, without the direct hydrogen-bonding interactions with key residues in helix 12 that are characteristic of full agonists.[4] This unique binding mode is believed to be the basis for its distinct pharmacological profile as a selective modulator.[4]

Binding Affinity of this compound

This compound is a high-affinity ligand for PPARγ, demonstrating potent and selective binding. Quantitative analysis has established its binding affinity in comparison to other well-known PPARγ agonists.

Quantitative Binding Affinity Data:

| Parameter | Value | Target | Notes |

| Ki | ~10 nM | PPARγ | Determined by displacement of Rosiglitazone.[1][5] This demonstrates an approximately 20-fold higher affinity than either Rosiglitazone or Pioglitazone.[1] |

| Selectivity | >1000-fold | PPARγ vs. PPARα, PPARδ | This compound shows high selectivity for the γ isoform of the PPARs.[1] |

Experimental Protocol: PPARγ Competitive Binding Assay

The binding affinity of this compound for PPARγ is typically determined using a competitive radioligand binding assay. A common and high-throughput method for this is the Scintillation Proximity Assay (SPA). The following protocol is a representative example of how the Ki of a compound like this compound could be determined.

Principle of the Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay technology that measures the binding of a radioligand to a receptor without the need for a separation step.[6] In this assay, the PPARγ protein is immobilized on SPA beads containing a scintillant. When a radiolabeled ligand binds to the receptor on the bead, it comes into close enough proximity to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to cause a signal. A non-radiolabeled test compound (like this compound) will compete with the radioligand for binding to the receptor, causing a decrease in the light signal that is proportional to its binding affinity.

Materials

-

Receptor: Recombinant human PPARγ ligand-binding domain (LBD).

-

Radioligand: [3H]-Rosiglitazone (a known high-affinity PPARγ agonist).

-

Test Compound: this compound.

-

SPA Beads: Nickel-chelate coated FlashPlate® or similar SPA beads suitable for binding His-tagged proteins.

-

Assay Buffer: e.g., 50 mM Tris pH 8.0, 25 mM KCl, 2 mM DTT, 10% glycerol, 0.01% Triton X-100.

-

Microplates: 384-well Ni-chelate coated Flashplates®.

-

Scintillation Counter: A microplate-compatible scintillation counter.

Method

-

Receptor Immobilization:

-

Add a solution of His-tagged PPARγ-LBD to each well of a 384-well Ni-chelate coated microplate.

-

Incubate for 30-60 minutes to allow the receptor to bind to the plate surface.

-

Wash the wells with assay buffer to remove any unbound receptor.

-

-

Competition Binding:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer containing a fixed percentage of DMSO (e.g., final concentration of 5% DMSO).

-

Add the diluted test compound solutions to the wells.

-

Prepare a radioligand solution of [3H]-Rosiglitazone in assay buffer at a fixed concentration (e.g., 40 nM).

-

Add the radioligand solution to all wells.

-

Include control wells:

-

Total Binding: Wells with radioligand and no competitor.

-

Non-specific Binding: Wells with radioligand and a high concentration of a known non-radiolabeled PPARγ agonist (e.g., unlabeled Rosiglitazone) to saturate the receptors.

-

-

-

Incubation and Detection:

-

Seal the plate and incubate at room temperature for a sufficient time to reach binding equilibrium (typically 1-2 hours), with gentle agitation.

-

Measure the scintillation counts in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other measurements to obtain specific binding.

-

Plot the specific binding counts against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

PPARγ Signaling Pathway

The following diagram illustrates the general signaling pathway of PPARγ activation.

Caption: PPARγ Signaling Pathway Activation by this compound.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in the Scintillation Proximity Assay for determining the binding affinity of this compound.

Caption: Workflow for a PPARγ Scintillation Proximity Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of AMG131 for Type 2 Diabetes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG131, also known as T-0903131 and INT131, is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator that was investigated for the treatment of type 2 diabetes.[1][2] Developed by Amgen and Japan Tobacco, this compound was designed to retain the insulin-sensitizing and glucose-lowering benefits of full PPARγ agonists while mitigating the undesirable side effects commonly associated with this class of drugs, such as edema and weight gain.[1][2] This technical guide provides a comprehensive overview of the target validation for this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction: The Role of PPARγ in Type 2 Diabetes

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1] Activation of PPARγ by agonists, such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone, pioglitazone), enhances insulin (B600854) sensitivity, leading to improved glycemic control in patients with type 2 diabetes.[1] However, full activation of PPARγ is also associated with a range of side effects, including fluid retention, weight gain, and an increased risk of bone fractures and heart failure, which have limited their clinical use.[1]

This compound was developed as a selective PPARγ modulator (SPPARM) with the aim of differentially regulating gene expression compared to full agonists, thereby separating the therapeutic effects on insulin sensitivity from the adverse effects.[1][2]

Mechanism of Action of this compound

This compound is a potent modulator of PPARγ, binding to the receptor with high affinity.[1][2] Unlike full agonists, which cause a conformational change in the receptor that leads to the recruitment of a broad range of co-activators, this compound induces a unique conformational change. This results in the selective recruitment of a subset of co-activators and the displacement of others.[3] This differential co-activator recruitment is believed to be the molecular basis for its selective gene regulation and favorable side-effect profile.

In vitro studies have shown that this compound facilitates the recruitment of the PPARγ co-activator DRIP-205 to a significantly lower level (25%) compared to the full agonist rosiglitazone.[3] Furthermore, in the presence of rosiglitazone, this compound can displace DRIP-205, demonstrating its distinct modulatory activity.[3]

Preclinical and Clinical Validation

In Vitro and In Vivo Preclinical Data

Preclinical studies demonstrated the potential of this compound as a potent insulin sensitizer (B1316253) with an improved safety profile compared to full PPARγ agonists.[4]

| Parameter | This compound | Rosiglitazone (Full Agonist) | Reference |

| DRIP-205 Co-activator Recruitment (EC50) | 0.004 µM | - | [3] |

| DRIP-205 Displacement (IC50) in presence of Rosiglitazone | 0.015 µM | - | [3] |

| Adipocyte Differentiation | Weakly promoted | - | [3] |

| Adiponectin Levels (in normal and diabetic rats) | Increased | - | [3] |

Clinical Trial Data

This compound progressed to Phase II clinical trials.[1][2][5] Early clinical studies in healthy volunteers and patients with type 2 diabetes indicated that this compound could effectively treat the condition.[3] It demonstrated efficacy in insulin sensitization and lowering of glucose and insulin levels.[1][2] Importantly, these therapeutic effects were observed with minimal activity in terms of edema and adipogenesis, side effects commonly associated with TZD full agonists.[1][2] As of published reports, Phase IIa studies were completed, and Phase IIb studies were underway to evaluate this compound as both a monotherapy and in combination with insulin.[3]

Experimental Protocols

Co-activator Recruitment Assay

-

Objective: To determine the ability of this compound to promote the interaction between PPARγ and a specific co-activator peptide (DRIP-205).

-

Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Recombinant human PPARγ ligand-binding domain (LBD) is expressed and purified.

-

A biotinylated peptide corresponding to the receptor interaction domain of DRIP-205 is synthesized.

-

The PPARγ LBD is incubated with the test compound (this compound or rosiglitazone) and the biotinylated DRIP-205 peptide.

-

Europium-labeled anti-GST antibody (to bind GST-tagged PPARγ LBD) and streptavidin-allophycocyanin (to bind the biotinylated peptide) are added.

-

If the compound promotes the interaction, the two fluorophores are brought into proximity, allowing for FRET to occur upon excitation.

-

The FRET signal is measured, and EC50 values are calculated from dose-response curves.

-

Adipocyte Differentiation Assay

-

Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

-

Methodology:

-

Human preadipocytes (e.g., from subcutaneous adipose tissue) are cultured.

-

Cells are treated with differentiation medium containing insulin, dexamethasone, isobutylmethylxanthine, and the test compound (this compound or a positive control like rosiglitazone) for a specified period (typically 7-14 days).

-

Differentiation is assessed by:

-

Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be stained with Oil Red O. The extent of staining is quantified by extracting the dye and measuring its absorbance.

-

Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the expression of adipocyte-specific genes, such as adiponectin, fatty acid-binding protein 4 (FABP4), and perilipin.

-

-

In Vivo Animal Models of Diabetes

-

Objective: To evaluate the anti-diabetic efficacy and side-effect profile of this compound in a living organism.

-

Methodology:

-

Animal Model: A common model is the Zucker diabetic fatty (ZDF) rat, which spontaneously develops obesity, insulin resistance, and hyperglycemia.

-

Treatment: Animals are treated orally with this compound, a vehicle control, or a comparator drug (e.g., rosiglitazone) for a defined period.

-

Efficacy Endpoints:

-

Glycemic Control: Blood glucose and HbA1c levels are measured at baseline and throughout the study.

-

Insulin Sensitivity: Oral glucose tolerance tests (OGTTs) or hyperinsulinemic-euglycemic clamps are performed.

-

Biomarkers: Plasma levels of insulin, triglycerides, and adiponectin are measured.

-

-

Safety and Side-Effect Endpoints:

-

Body Weight and Composition: Body weight is monitored, and body composition (fat and lean mass) can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).

-

Fluid Retention: Changes in plasma volume or evidence of edema are monitored.

-

-

Visualizations

Caption: Simplified signaling pathway of this compound as a selective PPARγ modulator.

Caption: General experimental workflow for the validation of this compound.

Conclusion

The target validation of this compound for the treatment of type 2 diabetes centered on the principle of selective PPARγ modulation. Preclinical and early clinical data supported the hypothesis that this compound could provide the therapeutic benefits of PPARγ activation, namely improved insulin sensitivity and glycemic control, with a reduced risk of the side effects that have limited the use of full PPARγ agonists.[1][2][4] The distinct molecular mechanism of this compound, characterized by differential co-activator recruitment, provided a strong rationale for its development as a potentially safer alternative in the management of type 2 diabetes.[3]

References

- 1. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of INT131 as a Selective PPARgamma Modulator: Approach to a Safer Insulin Sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Amg-131 | C21H12Cl4N2O3S | CID 10229498 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of AMG131 on Adipogenesis and Insulin Sensitization

Introduction

AMG131, also known as INT131, is a potent, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARM) that has been investigated for the treatment of type 2 diabetes mellitus.[1][2] As a second-generation SPPARM, this compound was designed to retain the therapeutic insulin-sensitizing effects of full PPARγ agonists, such as rosiglitazone (B1679542) and pioglitazone, while minimizing their associated side effects like edema, weight gain, and adipogenesis.[1][3] This guide provides a detailed overview of the quantitative data, experimental methodologies, and signaling pathways related to the effects of this compound on adipogenesis and insulin (B600854) sensitization.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Comparison | Assay | Source |

| PPARγ Binding Affinity (Ki) | ~10 nM | ~20-fold higher than Rosiglitazone or Pioglitazone | Radioligand displacement assay | [4] |

| PPARγ Selectivity | >1000-fold over PPARα and PPARδ | Highly selective for PPARγ | Not specified | [4] |

| DRIP205 Coactivator Recruitment (EC50) | 0.004 µM | Induces recruitment to 25% of the level seen with rosiglitazone | HTRF assay in HEK293 cells | [5] |

| DRIP205 Coactivator Displacement (IC50) | 0.015 µM | Displaces DRIP205 in the presence of 1 µM rosiglitazone | Not specified | [5] |

| PPARγ Activation Efficacy | ~10% of rosiglitazone | Partial agonist activity | Cell-based reporter assay | [1] |

Table 2: In Vivo Effects of this compound in Animal Models

| Animal Model | Treatment | Key Findings | Comparison to Rosiglitazone | Source |

| Zucker (fa/fa) rats | 80 mg/kg daily oral gavage for 14 days | Increased glucose tolerance, reduced baseline insulin levels | Comparable maximal efficacy in glucose clearance, but with less effect on heart/lung weights, weight gain, and plasma volume | [4][6] |

| High-fat diet-induced obese (DIO) mice | Not specified | Enhanced systemic insulin sensitivity, lower fasting insulin levels | Not specified | [7] |

| Normal and diabetic rats | Not specified | Increased levels of adiponectin | Equal or greater potency | [1][5] |

Table 3: Clinical Effects of this compound in Humans

| Study Phase | Population | Key Findings | Source | | :--- | :--- | :--- | | Phase 1 | Healthy volunteers | Well-tolerated, rapid and robust stimulation of adiponectin levels |[1] | | Phase 2a | Patients with Type 2 Diabetes | Statistically significant reduction in fasting plasma glucose, confirmation of adiponectin stimulation, well-tolerated with no significant safety signals |[1] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

1. PPARγ Co-activator Recruitment Assay (HTRF)

-

Objective: To determine the efficacy of this compound in recruiting the co-activator DRIP205 to the PPARγ ligand-binding domain (LBD).

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Method:

-

HEK293 cells are engineered to express the human PPARγ LBD.

-

Cells are treated with varying concentrations of this compound or a full agonist (e.g., rosiglitazone) for 18 hours.

-

The recruitment of the DRIP205 co-activator is assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

The HTRF signal, which is proportional to the amount of co-activator recruitment, is measured to determine the EC50 value.[5]

-

2. In Vivo Glucose Tolerance Test in Zucker (fa/fa) Rats

-

Objective: To evaluate the effect of this compound on glucose metabolism and insulin sensitivity in a diabetic animal model.

-

Animal Model: Male Zucker fatty (fa/fa) rats (7-8 weeks old).

-

Method:

-

Animals are administered this compound (e.g., 80 mg/kg) or a control vehicle once daily by oral gavage for 14 consecutive days.

-

Following the treatment period, an oral glucose tolerance test is performed.

-

Plasma glucose and insulin levels are measured at baseline and at various time points after glucose administration.

-

The data is used to assess improvements in glucose clearance and insulin sensitivity.[4][6]

-

3. Adipocyte Differentiation Assay

-

Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

-

Cell Line: Human preadipocytes.

-

Method:

-

Human preadipocytes are cultured in a differentiation-inducing medium.

-

The cells are treated with this compound, a full agonist (e.g., rosiglitazone), or a vehicle control.

-

After a specified period, the degree of adipocyte differentiation is quantified, often by measuring the accumulation of lipid droplets (e.g., using Oil Red O staining) or by analyzing the expression of adipogenic marker genes.[5][8]

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound acts as a selective modulator of PPARγ. Unlike full agonists, it induces a distinct conformational change in the PPARγ receptor, leading to a unique pattern of co-regulator recruitment.[6][8] This selective modulation is thought to be responsible for its beneficial effects on insulin sensitization with a reduced propensity for adipogenesis.

Experimental Workflow for In Vivo Efficacy

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a diabetic animal model.

Logical Relationship: Selective PPARγ Modulation and Therapeutic Outcome

The therapeutic profile of this compound is a direct consequence of its selective modulation of PPARγ, which uncouples the beneficial insulin-sensitizing effects from the undesirable side effects associated with full agonists.

References

- 1. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of INT131 as a Selective PPARgamma Modulator: Approach to a Safer Insulin Sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. | BioWorld [bioworld.com]

- 6. INT131: a selective modulator of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coregulator Recruitment Patterns of AMG133 (Maridebart Cafraglutide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridebart cafraglutide, also known as AMG133 or MariTide, is an investigational bi-specific molecule developed by Amgen for the treatment of obesity and related metabolic disorders.[1][2] It represents a novel therapeutic approach by simultaneously acting as an antagonist to the gastric inhibitory polypeptide receptor (GIPR) and an agonist to the glucagon-like peptide-1 receptor (GLP-1R).[3] This dual mechanism of action is designed to leverage the distinct roles of GIP and GLP-1 in regulating energy metabolism, appetite, and fat storage.[1][3] Preclinical and Phase 1 clinical trial data have demonstrated significant, dose-dependent weight loss with an acceptable safety and tolerability profile.[4][5] While the primary mechanism of AMG133 is understood at the receptor level, a deeper understanding of the downstream signaling events, particularly the recruitment of coregulators to the GLP-1R upon AMG133 binding, is crucial for a comprehensive pharmacological profile.

This technical guide provides an overview of the known mechanism of action of AMG133, details its molecular structure, and outlines the signaling pathways it modulates. Furthermore, it presents a hypothetical experimental framework for investigating the coregulator recruitment patterns of AMG133, a critical aspect of its molecular pharmacology that is not yet publicly detailed.

Molecular Structure and Target Engagement

AMG133 is an antibody-peptide conjugate.[3][6] It is engineered by linking a fully human monoclonal antibody that targets and antagonizes the GIPR to two GLP-1 analog peptides via amino acid linkers.[3][4] This unique structure allows AMG133 to simultaneously engage both the GIPR and the GLP-1R.[3] The antibody component serves to block the signaling of GIP, a hormone that can promote fat storage, while the GLP-1 peptide moieties activate the GLP-1R, which is known to suppress appetite and improve glucose metabolism.[1][3]

Signaling Pathways

The therapeutic effect of AMG133 is a composite of its actions on two distinct signaling pathways:

-

GLP-1 Receptor Agonism: The GLP-1 receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist like the GLP-1 analog component of AMG133, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling to Gαs, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), leading to a variety of downstream effects including insulin (B600854) secretion, decreased glucagon (B607659) secretion, delayed gastric emptying, and appetite suppression.

-

GIP Receptor Antagonism: In contrast to its agonistic effect on the GLP-1R, the antibody component of AMG133 binds to the GIPR and blocks its activation by endogenous GIP. This inhibition is thought to contribute to weight loss, as genetic studies have linked reduced GIPR activity to lower Body Mass Index (BMI).[1]

Hypothetical Coregulator Recruitment Analysis

The specific pattern of coregulator recruitment to a GPCR can significantly influence the downstream signaling and ultimate physiological response. While no specific data on AMG133's coregulator recruitment is publicly available, a well-established method for such an investigation is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Experimental Protocol: TR-FRET Coregulator Recruitment Assay

This assay measures the proximity-based interaction between the GLP-1R and a potential coregulator protein in the presence of a ligand.

Materials:

-

HEK293 cells stably expressing tagged GLP-1R (e.g., with a GST tag).

-

Purified, fluorescently labeled coregulator peptides or proteins (e.g., labeled with fluorescein).

-

A terbium-labeled antibody against the receptor tag (e.g., Tb-anti-GST antibody).

-

AMG133 and a reference GLP-1R agonist (e.g., GLP-1(7-36)).

-

Assay buffer and microplates suitable for fluorescence detection.

Methodology:

-

Cell Lysate Preparation: Prepare lysates from HEK293 cells overexpressing the tagged GLP-1R.

-

Assay Assembly: In a microplate, combine the cell lysate, the terbium-labeled anti-GST antibody, and the fluorescein-labeled coregulator peptide.

-

Ligand Addition: Add varying concentrations of AMG133 or the reference agonist to the wells. Include a vehicle control.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the components to reach equilibrium.

-

TR-FRET Detection: Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor fluorescein (B123965) and 490 nm for the donor terbium) using a plate reader capable of time-resolved fluorescence detection.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for the recruitment of each coregulator.

Data Presentation (Hypothetical)

The quantitative data from such an experiment would be summarized in a table for easy comparison of the potency of AMG133 in recruiting different coregulators relative to a standard agonist.

| Coregulator | AMG133 EC50 (nM) | Reference GLP-1 Agonist EC50 (nM) | Fold Difference |

| β-arrestin 1 | 5.2 | 3.8 | 1.4 |

| β-arrestin 2 | 4.8 | 3.5 | 1.4 |

| GRK2 | 10.5 | 8.1 | 1.3 |

| GRK5 | 15.2 | 12.5 | 1.2 |

| PKA-RIα | 2.1 | 1.5 | 1.4 |

| Epac1 | 3.5 | 2.8 | 1.3 |

This table presents hypothetical data for illustrative purposes only.

Conclusion

AMG133 is a promising therapeutic candidate for obesity with a novel dual mechanism of GIPR antagonism and GLP-1R agonism. While its effects on weight loss and metabolic parameters are well-documented in early clinical trials, a detailed understanding of its molecular pharmacology, including its coregulator recruitment profile, will be essential for a complete picture of its mechanism of action. The use of established biochemical assays, such as TR-FRET, can elucidate the specific downstream signaling pathways engaged by AMG133 at the GLP-1R. Such studies will provide valuable insights into the nuanced signaling properties of this bi-specific molecule and may help in the design of future therapeutics with optimized signaling profiles.

References

- 1. amgen.com [amgen.com]

- 2. Maridebart cafraglutide - Wikipedia [en.wikipedia.org]

- 3. kuickresearch.com [kuickresearch.com]

- 4. Progress on Amgen's Weight Loss Pipeline: AMG 133 [synapse.patsnap.com]

- 5. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

An In-depth Technical Guide to 2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide (INT131): A Selective PPARγ Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of 2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide, a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) modulator, also known as INT131. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development for metabolic diseases.

Core Chemical Properties

2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide (INT131) is a non-thiazolidinedione (non-TZD) compound with a molecular weight of 514.21 g/mol .[1] Its chemical structure is characterized by a quinoline (B57606) ring linked via an ether bond to a dichlorinated phenyl ring, which is further connected to a dichlorinated benzenesulfonamide (B165840) moiety.[2]

Physicochemical Data

A summary of the key physicochemical and pharmacological parameters for INT131 is presented in Table 1. This data highlights its high affinity and potency as a PPARγ ligand.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₂Cl₄N₂O₃S | [3] |

| Molecular Weight | 514.21 g/mol | [1] |

| Binding Affinity (Kᵢ) for PPARγ | ~10 nM | [2][4][5] |

| Potency (EC₅₀) | 4 nM | [1][2] |

| PPARγ Selectivity | >1000-fold over PPARα and PPARδ | [4][5] |

| Agonist Activity | Partial Agonist (~10-30% of full agonists) | [2][4] |

Table 1: Physicochemical and Pharmacological Properties of INT131

Mechanism of Action: A Selective PPARγ Modulator

INT131 is a selective PPARγ modulator (SPPARM) that exhibits a distinct mechanism of action compared to full PPARγ agonists like thiazolidinediones (TZDs).[4][6] Its therapeutic potential for type 2 diabetes stems from its ability to selectively activate certain PPARγ-mediated pathways, leading to insulin (B600854) sensitization with a potentially improved side-effect profile.[3][4]

Binding to PPARγ

X-ray crystallography studies have revealed that INT131 binds to the ligand-binding pocket of PPARγ, overlapping with the binding site of TZDs.[3][4][7] However, INT131 establishes a unique set of interactions, primarily hydrophobic, and does not form the direct hydrogen bonds with key residues in helix 12 that are characteristic of full agonists.[3] This alternative binding mode is crucial for its partial agonist activity.

Differential Cofactor Recruitment and Gene Transcription

The binding of a ligand to PPARγ induces a conformational change that leads to the recruitment of coactivators and the dissociation of corepressors. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]

INT131's unique binding mode results in a distinct pattern of coregulator recruitment compared to full agonists.[3][10] This leads to the selective transcription of a subset of PPARγ target genes. Specifically, INT131 shows more agonistic activity on genes that influence insulin sensitivity, while having minimal effects on genes involved in adipogenesis and those associated with adverse effects like fluid retention and weight gain.[3][4]

Below is a diagram illustrating the PPARγ signaling pathway and the role of INT131.

Figure 1: PPARγ Signaling Pathway and the Action of INT131. This diagram illustrates how INT131, as a partial agonist, selectively modulates the PPARγ signaling pathway, leading to a favorable therapeutic profile.

Experimental Protocols

This section outlines representative experimental protocols for the synthesis and characterization of 2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide (INT131).

Synthesis of INT131

The synthesis of INT131 and its analogs generally follows established protocols. A plausible synthetic route is a two-step process involving the formation of an amine intermediate followed by a sulfamoylation reaction.

Figure 2: General Synthetic Workflow for INT131. This diagram outlines the key steps in the chemical synthesis of INT131.

Methodology:

-

Synthesis of 3,5-dichloro-4-(quinolin-3-yloxy)aniline: This intermediate can be synthesized via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction between a suitable derivative of 3-hydroxyquinoline and a derivative of 3,5-dichloro-4-aminophenol.

-

Synthesis of 2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide (INT131): The intermediate amine is then reacted with 2,4-dichlorobenzenesulfonyl chloride in an appropriate solvent (e.g., dichloromethane (B109758) or pyridine) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield the final product.

-

Purification and Characterization: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel and/or recrystallization. The structure and purity of the final compound are confirmed by analytical methods including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.[11]

PPARγ Ligand Binding Assay

This assay determines the affinity of the test compound for the PPARγ ligand-binding domain (LBD). A common method is a competitive binding assay using a radiolabeled known PPARγ ligand.

Protocol:

-

Reagents: Purified PPARγ LBD, radiolabeled PPARγ ligand (e.g., [³H]-rosiglitazone), test compound (INT131), and scintillation cocktail.

-

Procedure:

-

A constant concentration of PPARγ LBD and the radiolabeled ligand are incubated with varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

PPARγ Transactivation Assay

This cell-based assay measures the ability of a compound to activate PPARγ-mediated gene transcription.

Protocol:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293 or CV-1) is used.

-

Plasmids: Cells are co-transfected with:

-

An expression vector for full-length PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Procedure:

-

Transfected cells are treated with varying concentrations of the test compound (INT131) or a reference full agonist (e.g., rosiglitazone).

-

After an incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.

-

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data is plotted as a dose-response curve to determine the EC₅₀ and the maximal efficacy relative to the full agonist.

Adipocyte Differentiation Assay

This assay assesses the effect of the compound on the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.

Protocol:

-

Cell Line: A preadipocyte cell line such as 3T3-L1 is commonly used.

-

Procedure:

-

Confluent preadipocytes are induced to differentiate in the presence of a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

-

Cells are treated with varying concentrations of the test compound (INT131) or a reference full agonist.

-

After several days, the extent of adipocyte differentiation is assessed by staining the intracellular lipid droplets with Oil Red O.

-

-

Data Analysis: The stained lipid droplets are quantified by extracting the dye and measuring its absorbance, or by microscopic imaging and analysis. The effect of INT131 is compared to that of the vehicle control and the full agonist.

Conclusion

2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide (INT131) is a well-characterized selective PPARγ modulator with a distinct pharmacological profile. Its partial agonism, stemming from a unique binding mode and differential cofactor recruitment, translates to potent insulin-sensitizing effects with a potentially mitigated side-effect profile compared to full PPARγ agonists. The experimental protocols outlined in this guide provide a framework for the synthesis and functional characterization of INT131 and related compounds, facilitating further research and development in the pursuit of safer and more effective therapies for type 2 diabetes and other metabolic disorders.

References

- 1. INT 131 | PPARγ | Tocris Bioscience [tocris.com]

- 2. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. INT131: a selective modulator of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Development of INT131 as a Selective PPARgamma Modulator: Approach to a Safer Insulin Sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective PPARγ modulator INT131 normalizes insulin signaling defects and improves bone mass in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Selective Tissue Distribution Mediates Tissue-Dependent PPARγ Activation and Insulin Sensitization by INT131, a Selective PPARγ Modulator [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

The Evolution of a Selective PPARγ Modulator: A Technical History of AMG131 (T131) to INT131

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the development of INT131, a potent, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARM), from its early designations as T131 and AMG131. Developed as a second-generation insulin (B600854) sensitizer (B1316253) for the treatment of type 2 diabetes mellitus (T2DM), INT131 was meticulously designed to retain the robust anti-diabetic efficacy of full PPARγ agonists while mitigating their associated side effects, such as weight gain and edema.[1][2]

Development History and Nomenclature

INT131, formerly known as T0903131, T131, and this compound, emerged from a focused molecular design strategy aimed at overcoming the limitations of first-generation PPARγ full agonists like rosiglitazone (B1679542) and pioglitazone.[1][2] The development was a collaborative effort involving Japan Tobacco and Amgen, with the compound later being advanced by InteKrin Therapeutics.[3] The progression through different company pipelines is reflected in the nomenclature changes from T131 and this compound to its current designation, INT131. The overarching goal was to create a SPPARM that could selectively modulate PPARγ activity, thereby uncoupling the therapeutic benefits from the adverse effects that have limited the clinical use of TZDs.[1]

Mechanism of Action: Selective PPARγ Modulation

INT131 is a potent and highly selective partial agonist of PPARγ.[1] It binds to the PPARγ ligand-binding domain with high affinity, displacing full agonists like rosiglitazone.[1][4] X-ray crystallography studies have revealed that while INT131 occupies the same binding pocket as TZDs, it does so in a unique manner, establishing distinct contact points with the receptor.[1][5] This differential binding leads to an alternative conformational change in the PPARγ receptor, which in turn results in a distinct pattern of recruitment and displacement of transcriptional coactivators and corepressors compared to full agonists.[1][5][6]

A key differentiator is INT131's interaction with helix 12 of the PPARγ ligand-binding domain. Unlike full agonists, INT131's binding does not rely on direct hydrogen-bonding interactions with key residues in this helix, such as Tyr473.[5][6] This leads to a more selective modulation of gene transcription, favoring pathways associated with insulin sensitization while having minimal impact on those linked to adipogenesis and fluid retention.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and preclinical studies, comparing the activity of INT131 with the full agonist rosiglitazone.

Table 1: In Vitro Activity Profile of INT131

| Parameter | INT131 | Rosiglitazone | Reference |

| PPARγ Binding Affinity (Ki) | ~10 nM | ~200 nM | [1][4] |

| PPARγ Selectivity vs. PPARα & δ | >1000-fold | - | [4] |

| DRIP205 Coactivator Recruitment (EC50) | 0.004 µM (4 nM) | - | [3] |

| DRIP205 Coactivator Recruitment (% of Rosiglitazone) | ~25% | 100% | [3] |

| DRIP205 Displacement (IC50) in presence of Rosiglitazone | 0.015 µM (15 nM) | - | [3] |

| PPARγ Reporter Gene Activation (% of Rosiglitazone) | ~10% | 100% | [1] |

| Adipocyte Differentiation (% of Rosiglitazone) | ~10% | 100% | [1] |

Table 2: Preclinical Efficacy and Safety Profile of INT131 in Animal Models

| Parameter | Animal Model | INT131 Effect | Rosiglitazone Effect | Reference |

| Glucose Lowering | Zucker (fa/fa) Rats | More potent than rosiglitazone | Potent glucose lowering | [1] |

| Insulin, Triglyceride, NEFA Reduction | Zucker (fa/fa) Rats | Significant reduction | Significant reduction | [1] |

| Adiponectin Levels | Zucker (fa/fa) & Normal Rats | Equal or greater potency | Potent increase | [1] |

| Plasma Volume Expansion (Hematocrit) | Zucker (fa/fa) Rats | No significant effect | Significant decrease | [1] |

| Heart & Lung Weight | Zucker (fa/fa) Rats | No significant increase | Significant increase | [1][6] |

| Body Weight | Diet-Induced Obese (DIO) Mice | No significant change | Significant increase | [7] |

| Bone Mineral Density | Diet-Induced Obese (DIO) Mice | Significant increase | - | [7] |

Key Experimental Protocols

In Vitro Assays

4.1.1 PPARγ Coactivator Recruitment Assay (FRET-based)

A homogenous time-resolved fluorescence energy transfer (FRET) assay was utilized to measure the association of a DRIP205 coactivator peptide with the PPARγ ligand-binding domain.[1]

-

Principle: Ligand binding to PPARγ induces a conformational change that promotes the recruitment of coactivator peptides. The proximity of a fluorescently labeled coactivator peptide to a fluorescently labeled PPARγ allows for FRET to occur, which is measured as a change in the fluorescence signal.

-

Protocol Outline:

-

Recombinant PPARγ ligand-binding domain (LBD), often GST-tagged, is incubated with a terbium-labeled anti-GST antibody.

-

A biotinylated coactivator peptide (e.g., from DRIP205) is complexed with a fluorescein-labeled streptavidin.

-

The PPARγ-LBD and coactivator peptide complexes are mixed in an assay buffer.

-

Varying concentrations of INT131 or a reference compound (e.g., rosiglitazone) are added.

-

After incubation, the FRET signal is measured using a microplate reader capable of time-resolved fluorescence. The ratio of the acceptor and donor emission signals is calculated to determine the extent of coactivator recruitment.

-

4.1.2 Adipocyte Differentiation Assay

The effect of INT131 on adipogenesis was assessed using the 3T3-L1 murine preadipocyte cell line.[6]

-

Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum until confluence.

-

Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail typically containing:

-

DMEM with 10% FBS

-

Dexamethasone (e.g., 1 µM)

-

3-isobutyl-1-methylxanthine (IBMX) (e.g., 0.5 mM)

-

Insulin (e.g., 10 µg/mL)

-

The test compound (INT131 or rosiglitazone) at various concentrations.

-

-

Maintenance: After 2-3 days, the induction medium is replaced with a maintenance medium (DMEM with 10% FBS and insulin) containing the test compound. The medium is changed every 2-3 days.

-

Quantification of Lipid Accumulation: After 8-12 days of differentiation, intracellular lipid accumulation is quantified using Oil Red O staining.

-

Cells are fixed with 10% formaldehyde.

-

Stained with a filtered Oil Red O solution.

-

After washing, the stained lipid droplets are visualized by microscopy.

-

For quantification, the dye is eluted from the cells using isopropanol, and the absorbance of the eluate is measured spectrophotometrically (e.g., at 490-520 nm).

-

Preclinical Animal Studies

4.2.1 Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

This test evaluates the body's ability to clear a glucose load from the bloodstream.

References

- 1. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: … [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. INT131: a selective modulator of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective PPARγ modulator INT131 normalizes insulin signaling defects and improves bone mass in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AMG131 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro cell-based characterization of AMG131 (also known as INT131), a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. This compound has demonstrated potential as a therapeutic agent for type 2 diabetes mellitus by improving insulin (B600854) sensitivity.[1][2] The protocols outlined below describe common in vitro assays to assess the activity and potency of this compound, including a PPARγ reporter gene assay and an adipocyte differentiation assay. These assays are fundamental for researchers studying the mechanism of action and pharmacological profile of this compound and other PPARγ modulators.

Introduction

This compound is a non-thiazolidinedione (TZD) selective PPARγ modulator (SPPARM).[1][3] It binds to the PPARγ ligand-binding pocket with high affinity but interacts with the receptor at distinct points compared to full agonists like TZDs.[1][4] This unique binding mode results in a distinct pattern of co-regulator recruitment and partial activation of PPARγ target genes.[4][5] Consequently, this compound is reported to have a pharmacological profile with potent anti-diabetic efficacy but with potentially fewer side effects associated with full PPARγ agonists, such as fluid retention and weight gain.[3][4] The following protocols provide methodologies to quantify the in vitro activity of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity based on available literature.

Table 1: In Vitro Binding Affinity and Co-activator Recruitment

| Parameter | Value | Description |

| Ki for PPARγ | ~10 nM | Dissociation constant for binding to PPARγ, indicating high affinity.[1] |

| EC50 for DRIP-205 Recruitment | 0.004 µM | Effective concentration for 50% maximal recruitment of the PPARγ co-activator DRIP-205.[6] |

| IC50 for DRIP-205 Displacement | 0.015 µM | Inhibitory concentration for 50% displacement of DRIP-205 in the presence of 1 µM rosiglitazone (B1679542).[6] |

Table 2: In Vitro Functional Activity

| Assay | Efficacy Compared to Rosiglitazone | Description |

| PPARγ Reporter Gene Assay | ~10% | Efficacy of this compound in activating a PPARγ-driven reporter gene compared to the full agonist rosiglitazone.[3] |

| DRIP-205 Co-activator Recruitment | ~25% | Maximal recruitment of the co-activator DRIP-205 by this compound compared to rosiglitazone.[6] |

| Adipocyte Differentiation | Weak/Minimal | This compound shows minimal stimulation of human preadipocyte differentiation compared to full agonists.[5][6] |

Signaling Pathway

This compound modulates gene expression by binding to and activating the nuclear receptor PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. The recruitment of co-activators and co-repressors to this complex ultimately regulates the transcription of genes involved in glucose and lipid metabolism, and adipogenesis.[7]

Caption: this compound signaling pathway.

Experimental Protocols

PPARγ Reporter Gene Assay

This assay measures the ability of this compound to activate PPARγ and drive the expression of a reporter gene (e.g., luciferase).

Experimental Workflow:

Caption: Workflow for a PPARγ reporter gene assay.

Materials:

-

Cell line suitable for transfection (e.g., HEK293T, CV-1)

-

DMEM supplemented with 10% FBS and antibiotics

-

PPARγ expression vector

-

PPRE-driven luciferase reporter vector

-

Transfection reagent

-

This compound

-

Rosiglitazone (positive control)

-

DMSO (vehicle control)

-

Luciferase assay reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Transfection:

-

One day prior to transfection, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

After 24 hours of incubation post-transfection, remove the transfection medium.

-

Add fresh medium containing serial dilutions of this compound, rosiglitazone (as a positive control), or DMSO (as a vehicle control).

-

-

Incubation:

-

Incubate the plate for an additional 24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

-

Data Analysis:

-

Normalize the luciferase readings to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter).

-

Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and maximal efficacy relative to the positive control.

-

Adipocyte Differentiation Assay

This assay assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes, a key process regulated by PPARγ.

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INT131: a selective modulator of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of AMG131 in Diabetic Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG131, also known as INT131, T-0903131, and T-131, is a potent, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[1][2] It has been investigated as a therapeutic agent for type 2 diabetes mellitus due to its ability to improve insulin (B600854) sensitivity and lower blood glucose levels.[3][4][5] Unlike full PPARγ agonists, this compound is a selective modulator (SPPARM), which allows it to achieve significant antidiabetic efficacy with a potentially improved side-effect profile, particularly concerning weight gain and edema.[1][6][7]

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its application in preclinical diabetic animal models.

Mechanism of Action

This compound is a selective ligand for PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[3][4] Upon binding, this compound modulates the transcriptional activity of PPARγ, leading to the regulation of genes involved in insulin signaling and glucose homeostasis.[7] In vitro studies have shown that this compound facilitates the recruitment of the PPARγ co-activator DRIP-205, but to a lesser extent than full agonists like rosiglitazone.[8] This partial agonism is thought to contribute to its favorable side-effect profile.[9] In animal models of type 2 diabetes, treatment with this compound has been shown to restore insulin signaling and improve glucose tolerance.[10][11]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| EC50 | 0.004 µM | Concentration for half-maximal recruitment of PPARγ co-activator DRIP-205.[8] |

| IC50 | 0.015 µM | Concentration for half-maximal displacement of DRIP-205 in the presence of 1 µM rosiglitazone.[8] |

| Binding Affinity (Ki) | ~10 nM | Displacement of Rosiglitazone from PPARγ, indicating ~20-fold higher affinity than Rosiglitazone or Pioglitazone.[2] |

| Selectivity | >1000-fold | Selectivity for PPARγ over PPARα and PPARδ.[2] |

Table 2: In Vivo Effects of this compound in Diabetic Animal Models

| Animal Model | Key Findings | Reference |

| Normal and Diabetic Rats | Increased levels of adiponectin, a biomarker of PPARγ activation.[8] | [8] |

| Diet-Induced Obese (DIO) Mice | Restored insulin-stimulated PI3K activity in skeletal muscle and adipose tissue.[11] | [11] |

| Rodent Models of Diabetes | Demonstrated robust glucose-lowering activity.[5] | [5] |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Diet-Induced Obese (DIO) Mouse Model of Insulin Resistance

1. Animal Model:

-

Male C57BL/6J mice, 6-8 weeks old.

-

Induce obesity and insulin resistance by feeding a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks.

-

House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

2. This compound Preparation and Administration:

-

This compound can be formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC).

-

Administer this compound or vehicle daily via oral gavage at a desired dose (e.g., 1-10 mg/kg).

-

The treatment period can range from 2 to 8 weeks.

3. In Vivo Assessments:

-

Glucose Tolerance Test (GTT):

-

Fast mice for 6 hours.

-

Administer a glucose bolus (2 g/kg) intraperitoneally (IP).

-